Toremifencitrat

Übersicht

Beschreibung

Toremifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) used primarily in the treatment of metastatic breast cancer in postmenopausal women. It is structurally and pharmacologically related to tamoxifen and is known for its tissue-specific actions, exhibiting both estrogenic and antiestrogenic effects depending on the target tissue .

Wissenschaftliche Forschungsanwendungen

Toremifen-Citrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung selektiver Östrogenrezeptormodulatoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen.

Medizin: Hauptsächlich zur Behandlung von metastasierendem Brustkrebs eingesetzt und zur Prävention von Prostatakrebs in der Erforschung.

Industrie: In der Entwicklung neuer Therapeutika und in der pharmazeutischen Forschung eingesetzt .

5. Wirkmechanismus

Toremifen-Citrat bindet an Östrogenrezeptoren und kann je nach Gewebe sowohl östrogene als auch antiöstrogene Effekte ausüben. Es konkurriert mit Östrogen um die Bindung an den Östrogenrezeptor und hemmt so das Wachstum von östrogenabhängigen Tumoren. Der Mechanismus der Verbindung beinhaltet die Modulation der Genexpression und die Hemmung der Zellproliferation im Brustgewebe .

Ähnliche Verbindungen:

Tamoxifen: Ein weiterer selektiver Östrogenrezeptormodulator mit ähnlichen Anwendungen in der Behandlung von Brustkrebs.

Raloxifen: Ein SERM, das hauptsächlich zur Behandlung von Osteoporose und zur Vorbeugung von Brustkrebs eingesetzt wird.

Clomiphen: Ein SERM, das zur Behandlung von Unfruchtbarkeit eingesetzt wird .

Eindeutigkeit von Toremifen-Citrat: Toremifen-Citrat ist einzigartig in seinen spezifischen Gewebswirkungen und seinem potenziell geringeren Risiko für Hepatokarzinogenität im Vergleich zu Tamoxifen. Es hat auch ein eigenes Profil an Nebenwirkungen und Pharmakokinetik, was es in bestimmten klinischen Szenarien zu einer wertvollen Alternative macht .

Biochemische Analyse

Biochemical Properties

Toremifene citrate is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on the duration of treatment, animal species, gender, target organ, or endpoint selected . Toremifene possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .

Cellular Effects

Toremifene citrate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking estrogen from reaching estrogen receptors on breast cancer cells . Without the estrogen, the cancer cells can’t grow as well as they can with it .

Molecular Mechanism

The molecular mechanism of action of Toremifene citrate involves its binding to estrogen receptors. By blocking estrogen molecules from binding sites, Toremifene citrate prevents estrogen’s growth-stimulating effects in the tumor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toremifene citrate have been observed to change over time. Studies have shown that patients in the Toremifene group had similar disease-free survival (DFS) and overall survival (OS) to those in the tamoxifen group .

Dosage Effects in Animal Models

The effects of Toremifene citrate vary with different dosages in animal models. It has demonstrated potent antiestrogenic properties in animal test systems . The antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as breast .

Metabolic Pathways

Toremifene citrate is extensively metabolized, principally by CYP3A4 to N-demethyltoremifene, which is also antiestrogenic but with weak in vivo antitumor potency .

Transport and Distribution

Toremifene citrate is primarily bound to albumin (92%), 2% bound to α1-acid glycoprotein, and 6% bound to β1-globulin in the serum . It has an apparent volume of distribution of 580 L and binds extensively (>99.5%) to serum proteins, mainly albumin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Toremifen-Citrat beinhaltet die Herstellung des Z-Isomers der Toremifen-Base, frei vom E-Isomer. Der Prozess beinhaltet die Reaktion von 4-Chlor-1,2-Diphenyl-1-butenylphenol mit N,N-Dimethylethanolamin in Gegenwart einer Base, gefolgt von der Zugabe von Zitronensäure zur Bildung des Citratsalzes .

Industrielle Produktionsverfahren: Die industrielle Produktion von Toremifen-Citrat beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation und Reinigung umfassen, um die gewünschte polymorphe Form der Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Toremifen-Citrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Toremifen kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten und die Struktur der Verbindung verändern.

Substitution: Substitutionsreaktionen können die Phenylringe oder die Ethoxygruppe modifizieren

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können Substitutionsreaktionen fördern

Hauptprodukte, die gebildet werden:

Hydroxylierte Metaboliten: sind häufige Produkte der Oxidation.

Reduzierte Derivate: können aus Reduktionsreaktionen resultieren.

Substituierte Analoga: können durch Substitutionsreaktionen gebildet werden

Wirkmechanismus

Toremifene citrate binds to estrogen receptors and can exert both estrogenic and antiestrogenic effects depending on the tissue. It competes with estrogen for binding to the estrogen receptor, thereby inhibiting the growth of estrogen-dependent tumors. The compound’s mechanism involves modulation of gene expression and inhibition of cell proliferation in breast tissue .

Vergleich Mit ähnlichen Verbindungen

Tamoxifen: Another selective estrogen receptor modulator with similar uses in breast cancer treatment.

Raloxifene: A SERM used primarily for osteoporosis and breast cancer prevention.

Clomiphene: A SERM used in the treatment of infertility .

Uniqueness of Toremifene Citrate: Toremifene citrate is unique in its specific tissue actions and its potential lower risk of hepatocarcinogenicity compared to tamoxifen. It also has a distinct profile of side effects and pharmacokinetics, making it a valuable alternative in certain clinical scenarios .

Biologische Aktivität

Toremifene citrate, a selective estrogen receptor modulator (SERM), is primarily utilized in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. Its mechanism of action, clinical efficacy, and biological effects have been the subject of extensive research. This article explores the biological activity of toremifene citrate, emphasizing its pharmacodynamics, clinical trial results, and potential side effects.

Toremifene citrate functions by binding to estrogen receptors, exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue. In breast tissue, it acts as an antagonist, inhibiting estrogen-induced cell proliferation, while in bone and other tissues, it may exert estrogen-like effects that can be beneficial for bone density .

Pharmacokinetics

Toremifene is well-absorbed after oral administration, with peak plasma concentrations occurring approximately 4 to 6 hours post-dose. The drug has a half-life of about 5 to 7 days, allowing for once-daily dosing. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in active metabolites that contribute to its therapeutic effects .

Case Studies and Clinical Trials

Multiple clinical trials have evaluated the efficacy of toremifene in treating metastatic breast cancer:

- Phase II Trials : In trials involving a total of 104 patients treated with 20 mg/day, response rates were approximately 21.4% for ER-positive and 22.2% for ER-unknown patients. Higher doses (60 mg/day) showed improved response rates ranging from 32.6% to 54.3% , with median times to progression between 6.3 to 12.2 months .

- Phase III Trials : A pooled analysis from two phase III trials involving 369 patients indicated no significant benefit from high doses of toremifene compared to standard tamoxifen treatment, highlighting the need for further investigation into optimal dosing strategies .

Biological Activity in Preclinical Studies

Preclinical studies have demonstrated various biological activities of toremifene:

Side Effects and Toxicity

The side effect profile of toremifene includes hot flashes, nausea, and potential thromboembolic events. Long-term studies indicate that while there is no significant increase in liver tumors or other malignancies associated with its use, careful monitoring is warranted due to its hormonal activity .

Eigenschaften

IUPAC Name |

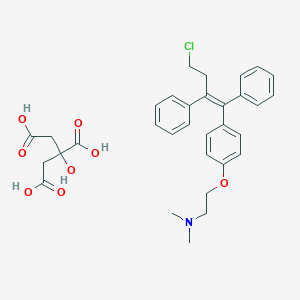

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQQRMGNVVKQW-OQKDUQJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89778-26-7 (Parent) | |

| Record name | Toremifene citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021367 | |

| Record name | Toremifene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89778-27-8 | |

| Record name | Toremifene citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toremifene citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOREMIFENE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TOREMIFENE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toremifene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)etoxy]phenyl]-4-chloro-1-butencitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOREMIFENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498Y783QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.